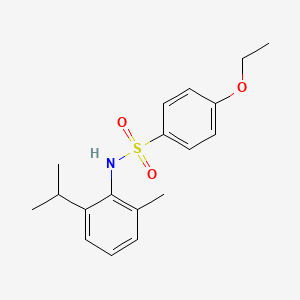
4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide, also known as EIMSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EIMSB belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. These molecules are known to play a role in inflammation and cancer progression. By inhibiting their biosynthesis, 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide may help to reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide in lab experiments is its high purity level, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several future directions for the study of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide. One area of research is the development of novel 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of new methods for the synthesis of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide may help to improve its availability and reduce its cost.
Conclusion:
In conclusion, 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide as a therapeutic agent.
Synthesis Methods
The synthesis of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-isopropyl-6-methylaniline in the presence of a base such as triethylamine. The reaction yields 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide as a white crystalline solid with a high purity level.
Scientific Research Applications
4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
4-ethoxy-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-5-22-15-9-11-16(12-10-15)23(20,21)19-18-14(4)7-6-8-17(18)13(2)3/h6-13,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTOUWCCYSWHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)

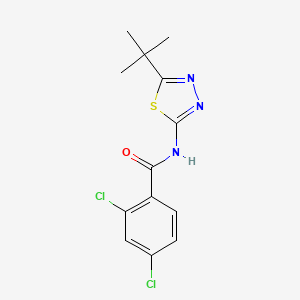
![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)
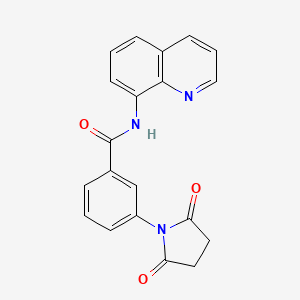

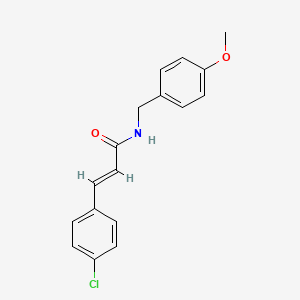
![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)
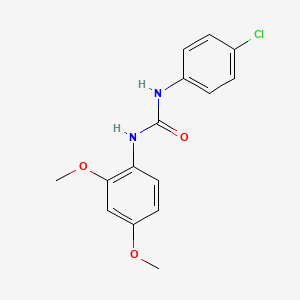

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)


![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)